molecular formula C11H20Cl2N4 B1402667 Methyl-(2-methyl-6-piperidin-3-yl-pyrimidin-4-yl)-amine dihydrochloride CAS No. 1361115-62-9

Methyl-(2-methyl-6-piperidin-3-yl-pyrimidin-4-yl)-amine dihydrochloride

Cat. No. B1402667
M. Wt: 279.21 g/mol
InChI Key: SIECJGFQFZEVBV-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, or research.



Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It includes the starting materials, reagents, conditions, and the sequence of reactions.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, reactivity, and spectral properties.


Scientific Research Applications

1. Chemical Reactions and Synthesis

  • The compound has been involved in studies focusing on chemical reactions, such as the reaction of 6-methyl-2-methylthio-3-(2-thioxo-1,3,4-oxadiazol-5-yl)methyl-4(3H)-pyrimidinone with amines like piperidine, demonstrating its reactivity and potential in synthesis processes (Yakubkene & Vainilavichyus, 1998).

2. Biological Activity and Pharmacology

  • Some research has been conducted on the biological activity of similar compounds, like the synthesis and evaluation of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines, which indicated moderate to weak fungicidal and insecticidal activity (Chen & Shi, 2008).

3. Antitumor Activity

  • A study evaluated the antitumor activity of 4-aminopiperidine derivatives, including compounds similar to Methyl-(2-methyl-6-piperidin-3-yl-pyrimidin-4-yl)-amine dihydrochloride. These compounds showed promising results in combination with cyclophosphamide against murine L1210 lymphocytic leukemia and B16 melanoma (Aldobaev, Mikhina, & Present, 2021).

4. Synthesis of Piperidine-Containing Compounds

  • Research on the microwave-assisted synthesis of piperidine-containing pyrimidine imines and their antibacterial activity highlights the potential of these compounds in developing new antibacterial agents (C. Merugu, Ramesh, & Sreenivasulu, 2010).

5. Synthesis and Pharmacological Evaluation

  • Aminopyrimidine series of 5-HT1A partial agonists were synthesized for pharmacological evaluation, demonstrating the compound's relevance in medicinal chemistry (Dounay et al., 2009).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves discussing potential future research directions, applications, and improvements for the compound.


Please consult a professional chemist or a relevant database for specific information on “Methyl-(2-methyl-6-piperidin-3-yl-pyrimidin-4-yl)-amine dihydrochloride”.


properties

IUPAC Name

N,2-dimethyl-6-piperidin-3-ylpyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.2ClH/c1-8-14-10(6-11(12-2)15-8)9-4-3-5-13-7-9;;/h6,9,13H,3-5,7H2,1-2H3,(H,12,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIECJGFQFZEVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-dimethyl-6-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl-(2-methyl-6-piperidin-3-yl-pyrimidin-4-yl)-amine dihydrochloride
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Methyl-(2-methyl-6-piperidin-3-yl-pyrimidin-4-yl)-amine dihydrochloride
Reactant of Route 3
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Methyl-(2-methyl-6-piperidin-3-yl-pyrimidin-4-yl)-amine dihydrochloride
Reactant of Route 4
Methyl-(2-methyl-6-piperidin-3-yl-pyrimidin-4-yl)-amine dihydrochloride
Reactant of Route 5
Methyl-(2-methyl-6-piperidin-3-yl-pyrimidin-4-yl)-amine dihydrochloride
Reactant of Route 6
Methyl-(2-methyl-6-piperidin-3-yl-pyrimidin-4-yl)-amine dihydrochloride

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